Cas no 1100751-76-5 (N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide)

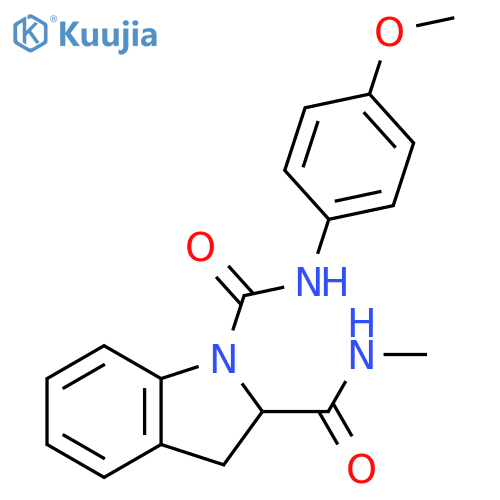

1100751-76-5 structure

商品名:N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide

CAS番号:1100751-76-5

MF:C18H19N3O3

メガワット:325.361764192581

CID:5470377

N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide 化学的及び物理的性質

名前と識別子

-

- 1-N-(4-methoxyphenyl)-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide

- 1H-Indole-1,2-dicarboxamide, 2,3-dihydro-N1-(4-methoxyphenyl)-N2-methyl-

- N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide

-

- インチ: 1S/C18H19N3O3/c1-19-17(22)16-11-12-5-3-4-6-15(12)21(16)18(23)20-13-7-9-14(24-2)10-8-13/h3-10,16H,11H2,1-2H3,(H,19,22)(H,20,23)

- InChIKey: KHGNZTAPYWYHAF-UHFFFAOYSA-N

- ほほえんだ: N1(C(NC2=CC=C(OC)C=C2)=O)C2=C(C=CC=C2)CC1C(NC)=O

計算された属性

- せいみつぶんしりょう: 325.143

- どういたいしつりょう: 325.143

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 24

- 回転可能化学結合数: 3

- 複雑さ: 462

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70.7A^2

じっけんとくせい

- 密度みつど: 1.289±0.06 g/cm3(Predicted)

- ふってん: 623.9±55.0 °C(Predicted)

- 酸性度係数(pKa): 10.61±0.70(Predicted)

N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2864-0047-10mg |

N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide |

1100751-76-5 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2864-0047-5μmol |

N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide |

1100751-76-5 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2864-0047-3mg |

N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide |

1100751-76-5 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2864-0047-4mg |

N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide |

1100751-76-5 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2864-0047-2μmol |

N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide |

1100751-76-5 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2864-0047-50mg |

N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide |

1100751-76-5 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2864-0047-10μmol |

N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide |

1100751-76-5 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2864-0047-20mg |

N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide |

1100751-76-5 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2864-0047-30mg |

N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide |

1100751-76-5 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2864-0047-2mg |

N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide |

1100751-76-5 | 90%+ | 2mg |

$59.0 | 2023-05-16 |

N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide 関連文献

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

1100751-76-5 (N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide) 関連製品

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量